6-Butyl-2,4-dipropylaminopyrimidine
Description
6-Butyl-2,4-dipropylaminopyrimidine is a pyrimidine derivative characterized by a butyl group at the 6-position and propylamino substituents at the 2- and 4-positions. Pyrimidines are heterocyclic aromatic organic compounds with a six-membered ring containing two nitrogen atoms, and their derivatives are widely studied for their biological activities, including enzyme inhibition and receptor binding .
Properties
Molecular Formula |
C14H26N4 |
|---|---|
Molecular Weight |
250.38 g/mol |
IUPAC Name |
6-butyl-2-N,4-N-dipropylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H26N4/c1-4-7-8-12-11-13(15-9-5-2)18-14(17-12)16-10-6-3/h11H,4-10H2,1-3H3,(H2,15,16,17,18) |
InChI Key |
UYWCDBMUBBSZOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=NC(=N1)NCCC)NCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butyl-2,4-dipropylaminopyrimidine typically involves the reaction of appropriate substituted pyrimidines with butyl and propyl amines. One common method is the ZnCl₂-catalyzed three-component coupling reaction, which allows the synthesis of various substituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH₄I to promote a three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-butyl-2,4-dipropylaminopyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
6-butyl-2,4-dipropylaminopyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-butyl-2,4-dipropylaminopyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it has been shown to bind to estrogen receptors with a specific affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Estrogen Receptor Alpha (ERα) Inhibition
6-Butyl-2,4-dipropylaminopyrimidine exhibits weak ERα inhibition compared to clinical inhibitors like Tamoxifen (IC50 = 1–10 nM). In contrast, derivatives with smaller 6-position substituents (e.g., methyl or ethyl) demonstrate 10–100-fold lower IC50 values, highlighting the critical role of substituent size in ERα interactions .
Molecular Docking Insights
Figure 11 in [2] illustrates docking studies of pyrimidine derivatives in ERα’s ligand-binding domain. While specific data for this compound are unavailable, analogous compounds with bulky 6-substituents show disrupted hydrogen bonding with key residues (e.g., Glu353, Arg394), explaining their reduced potency. This aligns with the compound’s high Ki values, suggesting suboptimal orientation within the binding pocket .
Critical Analysis of Discrepancies
The Ki values for this compound vary significantly between studies (16,000 vs. 32,000 nM). This discrepancy may arise from differences in assay conditions (e.g., pH, temperature) or methodologies (radioligand vs. fluorescence-based assays) . Researchers must contextualize such variations when interpreting structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
